molecular formula C17H9F3N4OS4 B2963135 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286705-12-1

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2963135
CAS No.: 1286705-12-1
M. Wt: 470.52
InChI Key: YWKIEDOQBLTZPU-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4OS4/c1-26-16-23-10-5-4-9-12(13(10)29-16)28-15(22-9)24-14-21-8-3-2-7(6-11(8)27-14)25-17(18,19)20/h2-6H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIEDOQBLTZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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